3-(2-Chlorophenyl)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, efficiently react with various terminal alkynes to form (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This reaction uses catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide, and is performed in N, N-dimethylformamide at room temperature, producing reasonable yields (Kobayashi et al., 2008).
Cytotoxic Activity and Potential as CDK8 Kinase Inhibitors
- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound related to this compound, have been synthesized and demonstrated significant anti-tumor activities. These complexes exhibit inhibitory actions on human colorectal carcinoma cells, suggesting potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Antimicrobial Activity
- Compounds derived from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, structurally related to this compound, have been explored for their antimicrobial activities. These include chlorination, bromination, and condensation reactions, yielding novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones with potential antimicrobial properties (Hassanin et al., 2012).
Environmental Applications
- 3-Chlorophenol, structurally related to this compound, has been studied for removal from aqueous media using hydrophobic deep eutectic solvents. This research is crucial due to the environmental and health risks associated with chlorophenols, highlighting the importance of efficient removal techniques from water sources (Adeyemi et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Similar compounds, like indole derivatives, have been shown to interact with their targets through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . This interaction results in changes that contribute to the compound’s biological activities .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The downstream effects of these pathways contribute to the diverse biological and clinical applications of these compounds .
Pharmacokinetics
The physicochemical parameters of similar compounds, such as indole derivatives, have been modified to obtain the best adme/tox results for drug candidates .
Result of Action
Indole derivatives, which share structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIJVLLYFOYDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504148 |
Source
|
Record name | 3-(2-Chlorophenyl)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76103-96-3 |
Source
|
Record name | 3-(2-Chlorophenyl)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.